molecular formula C18H24N4O4S B11258936 ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

Cat. No.: B11258936
M. Wt: 392.5 g/mol
InChI Key: GUPVUGCFVRYNMI-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis This compound is particularly interesting due to its unique structural features, which include a pyrazole ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles like amines or thiols replace the existing substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acids

Mechanism of Action

The mechanism of action of ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate can be compared with other similar compounds:

    Ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate: Similar structure but lacks the 3-methyl group on the piperazine moiety.

    Ethyl 3-{[3-methyl-4-(phenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate: Similar structure but lacks the 3-methyl group on the phenyl ring.

    Ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate: Similar structure but lacks the 3-methyl group on the pyrazole ring.

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(23)16-11-17(20-19-16)27(24,25)21-8-9-22(14(3)12-21)15-7-5-6-13(2)10-15/h5-7,10-11,14H,4,8-9,12H2,1-3H3,(H,19,20)

InChI Key

GUPVUGCFVRYNMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(C(C2)C)C3=CC=CC(=C3)C

Origin of Product

United States

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